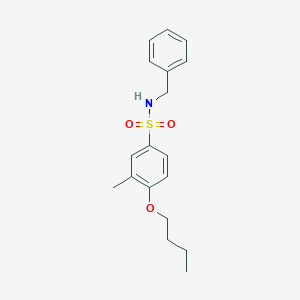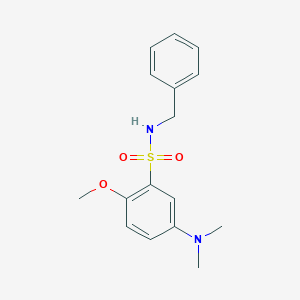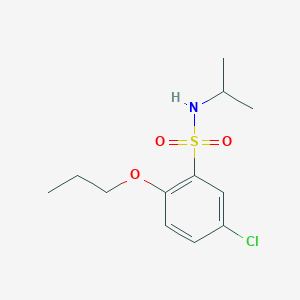![molecular formula C15H23ClN2O4S B272664 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is also known by its chemical name, Trazodone. Trazodone is a psychoactive drug that is primarily used to treat depression, anxiety, and insomnia.
科学的研究の応用
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its antidepressant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of various other conditions such as neuropathic pain, fibromyalgia, and post-traumatic stress disorder. Trazodone has been found to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine, which are involved in mood regulation.
作用機序
The exact mechanism of action of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that regulate mood and emotions. Trazodone also acts as an antagonist at various serotonin receptors, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. Trazodone has also been found to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects. Additionally, trazodone has been found to have sedative effects, which may be due to its ability to enhance the activity of GABA, an inhibitory neurotransmitter.
実験室実験の利点と制限
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also limitations to using trazodone in lab experiments. One limitation is that it has a short half-life, which means that its effects may not be long-lasting. Another limitation is that it has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
将来の方向性
There are several future directions for research on 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol. One direction is to investigate its potential use in the treatment of other conditions, such as neuropathic pain and fibromyalgia. Another direction is to investigate the mechanisms underlying its effects on mood and emotions. Additionally, there is a need for more research on the long-term effects of trazodone use, particularly in elderly populations. Finally, there is a need for more research on the optimal dosing and administration of trazodone to maximize its therapeutic effects while minimizing its side effects.
合成法
The synthesis of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves the condensation of 4-chloro-3-propoxybenzene sulfonamide with 1-piperazineethanol in the presence of a suitable solvent and a catalyst. The reaction proceeds under reflux conditions for several hours and the product is obtained after purification by recrystallization.
特性
製品名 |
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
分子式 |
C15H23ClN2O4S |
分子量 |
362.9 g/mol |
IUPAC名 |
2-[4-(4-chloro-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-11-22-15-12-13(3-4-14(15)16)23(20,21)18-7-5-17(6-8-18)9-10-19/h3-4,12,19H,2,5-11H2,1H3 |
InChIキー |
XWFHAWWEQXGMRJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)

